4-(Tert-pentyl)benzenesulfonamide

Description

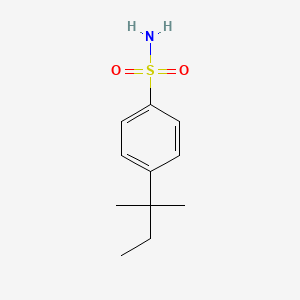

4-(tert-Butyl)benzenesulfonamide (chemical formula: C₁₀H₁₅NO₂S; molecular weight: 213.30 g/mol) is a sulfonamide derivative characterized by a tert-butyl group (-C(CH₃)₃) attached to the para position of a benzene ring linked to a sulfonamide functional group (-SO₂NH₂) . Key physicochemical properties include an XLogP3 value of 2.1 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts of 1 and 3, respectively, and a topological polar surface area of 68.5 Ų . The compound is registered under multiple identifiers, including NSC-9911, UNII-3HBX5G8GUV, and MFCD00068599, reflecting its relevance in pharmaceutical and chemical research . Its structural simplicity and functional versatility make it a scaffold for synthesizing derivatives with tailored biological or chemical properties.

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14) |

InChI Key |

ZYUXQYXCOANDDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-pentyl)benzenesulfonamide typically involves the sulfonylation of aniline derivatives. One common method is the reaction of 4-(tert-pentyl)aniline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-pentyl)benzenesulfonamide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Nucleophilic Substitution: Reagents such as alkyl halides and amines can be used to modify the sulfonamide group.

Major Products Formed

Nitration: Formation of nitro derivatives.

Bromination: Formation of bromo derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry: It has been investigated as a potential anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.

Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(tert-pentyl)benzenesulfonamide involves the inhibition of specific enzymes or molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 4-(tert-butyl)benzenesulfonamide lies in its tert-butyl substituent, which influences steric bulk, lipophilicity, and stability. Below is a detailed comparison with structurally related sulfonamides and benzamide derivatives:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Effects on Reactivity and Stability

- The tert-butyl group in 4-(tert-butyl)benzenesulfonamide enhances lipophilicity compared to simpler analogs like 4-methylbenzenesulfonamide (XLogP3: 1.5), improving membrane permeability in drug candidates . However, bulkier groups (e.g., trifluoromethoxy in ) further increase steric hindrance, reducing enzymatic degradation .

- Electron-withdrawing groups (e.g., -CF₃ in ) alter electronic distribution, enhancing reactivity in nucleophilic substitutions compared to tert-butyl derivatives .

Biological Activity

- Compounds with heterocyclic appendages (e.g., phthalazine in or thiazole in ) exhibit targeted bioactivity. For example, phthalazine derivatives show DNA intercalation, while thiazole-containing analogs demonstrate kinase inhibition .

- Sulfonamide derivatives with triazine rings (e.g., ) display broad-spectrum antimicrobial activity, whereas 4-(tert-butyl)benzenesulfonamide itself is more commonly a precursor for specialized agents .

Physicochemical Trade-offs Solubility: The morpholine-substituted diazenyl sulfonamide () has higher aqueous solubility (due to the morpholine ring) than tert-butyl analogs, making it preferable for intravenous formulations . Stability: tert-Butyl groups confer oxidative stability, as seen in comparisons with N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide, where the acetyl group increases susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.